4-(2-Methoxy-2-oxoethyl)-2-methylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxy-2-oxoethyl)-2-methylphenylboronic acid is an organoboron compound with the molecular formula C9H11BO4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxy-2-oxoethyl)-2-methylphenylboronic acid typically involves the reaction of 4-bromo-2-methylbenzoic acid with trimethyl borate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxy-2-oxoethyl)-2-methylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate are used in cross-coupling reactions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: Biaryl compounds.
Scientific Research Applications
4-(2-Methoxy-2-oxoethyl)-2-methylphenylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is investigated for its potential as an enzyme inhibitor.
Medicine: Research is ongoing into its use as a precursor for drug development.
Industry: It is used in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-2-oxoethyl)-2-methylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition, where it can bind to active sites and block substrate access. The compound’s boronic acid group is crucial for its reactivity, allowing it to interact with various molecular targets and pathways .
Comparison with Similar Compounds
- 4-(2-Methoxy-2-oxoethyl)phenylboronic acid
- 4-Methoxycarbonylmethylphenylboronic acid
- Methyl (4-boronophenyl)acetate
Comparison: 4-(2-Methoxy-2-oxoethyl)-2-methylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to similar compounds, it offers enhanced stability and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry and materials science .
Properties
CAS No. |
1190207-22-7 |
---|---|
Molecular Formula |
C10H13BO4 |
Molecular Weight |
208.02 g/mol |
IUPAC Name |
[4-(2-methoxy-2-oxoethyl)-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C10H13BO4/c1-7-5-8(6-10(12)15-2)3-4-9(7)11(13)14/h3-5,13-14H,6H2,1-2H3 |
InChI Key |
YAVHZMVOSMVWGT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)CC(=O)OC)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.